molecular formula C22H26N2O2 B412412 2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline CAS No. 299419-19-5

2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline

Cat. No.: B412412
CAS No.: 299419-19-5
M. Wt: 350.5g/mol
InChI Key: WVTIEXNZPCQPIH-UHFFFAOYSA-N
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Description

2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . This compound is characterized by its unique structure, which includes a nitrobenzyl group and multiple alkyl substitutions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack formylation reaction, which introduces formyl groups into the quinoline ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

Scientific Research Applications

2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diethyl-1-{4-aminobenzyl}-2,7-dimethyl-1,2-dihydroquinoline: A reduced form with an amine group instead of a nitro group.

    2,4-Diethyl-1-{4-methoxybenzyl}-2,7-dimethyl-1,2-dihydroquinoline: A substituted form with a methoxy group.

Uniqueness

2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline is unique due to its specific substitution pattern and the presence of a nitrobenzyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

CAS No.

299419-19-5

Molecular Formula

C22H26N2O2

Molecular Weight

350.5g/mol

IUPAC Name

2,4-diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline

InChI

InChI=1S/C22H26N2O2/c1-5-18-14-22(4,6-2)23(21-13-16(3)7-12-20(18)21)15-17-8-10-19(11-9-17)24(25)26/h7-14H,5-6,15H2,1-4H3

InChI Key

WVTIEXNZPCQPIH-UHFFFAOYSA-N

SMILES

CCC1=CC(N(C2=C1C=CC(=C2)C)CC3=CC=C(C=C3)[N+](=O)[O-])(C)CC

Canonical SMILES

CCC1=CC(N(C2=C1C=CC(=C2)C)CC3=CC=C(C=C3)[N+](=O)[O-])(C)CC

Origin of Product

United States

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